molecular formula C12H15N3O2 B8737988 Tert-butyl (2-cyano-6-methylpyridin-4-yl)carbamate

Tert-butyl (2-cyano-6-methylpyridin-4-yl)carbamate

Cat. No. B8737988
M. Wt: 233.27 g/mol
InChI Key: IGHJXFNVMDSUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-cyano-6-methylpyridin-4-yl)carbamate is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (2-cyano-6-methylpyridin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2-cyano-6-methylpyridin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate

InChI

InChI=1S/C12H15N3O2/c1-8-5-9(6-10(7-13)14-8)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,14,15,16)

InChI Key

IGHJXFNVMDSUHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl (2-chloro-6-methylpyridin-4-yl)carbamate (220 mg, 0.91 mmol) from Step 2 of this example, palladium (II) trifluoroacetate (13 mg, 0.039 mmol), zinc dust (11.3 mg, 0.17 mmol), me-2-(di-t-butylphosphino)-1H-binaphthyl (32 mg, 0.08 mmol), zinc cyanide (59.6 mg, 0.51 mmol) was added dimethylacetamide (4.8 mL) in a flask (flame-dried) and evacuated and back-filled with N2 (3×). The reaction was heated to 95° C. for 30 min, cooled to room temperature. Water (50 mL) was added, extracted with ethyl acetate (50 mL), second wash with brine (50 mL). The organic phase was dried by magnesium sulfate and filtered through silica gel pad (1 inch deep), concentrated and purified by column chromatography through a 40 gram RediSep Rf™ silica gel cartridge eluting with 18% ethyl acetate/hexanes to give the title compounds as a white solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
2-(di-t-butylphosphino)-1H-binaphthyl
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
13 mg
Type
catalyst
Reaction Step Four
Name
Quantity
11.3 mg
Type
catalyst
Reaction Step Five
Quantity
59.6 mg
Type
catalyst
Reaction Step Six

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